N,N'-Bis-(2-nitro-phenyl)-methanediamine
Description
Overview of Methanediamines and Their Derivatives
Methanediamines, also known as aminals, are a class of organic compounds characterized by the presence of two amino groups (-NR₂) attached to a single methylene (B1212753) (-CH₂-) carbon atom. The parent compound, methanediamine (B1196670) (CH₂(NH₂)₂), is classified as an alkane-alpha,omega-diamine. nih.gov These structures are the nitrogen analogs of hemiacetals and acetals and are typically formed through the condensation of an aldehyde, such as formaldehyde (B43269), with an amine. The stability and reactivity of methanediamine derivatives are heavily influenced by the nature of the substituents on the nitrogen atoms.
Significance of N-Substituted Arylmethanediamines in Chemical Research
N-substituted arylamines, a broader category that includes arylmethanediamines, represent core structural motifs in a vast array of important molecules. rsc.org They are integral to the architecture of numerous agrochemicals, functional materials, and biologically active compounds. rsc.org The direct reductive cross-coupling of nitroarenes has emerged as an efficient method for synthesizing N-substituted arylamine derivatives. rsc.org Within this class, N-substituted arylmethanediamines serve as versatile intermediates and building blocks in organic synthesis. Their diamine functionality allows them to act as linkers in the construction of more complex molecules, including polymers and macrocycles.
Specific Focus on N,N'-Bis-(nitrophenyl)-methanediamine Isomers
The N,N'-bis-(nitrophenyl)-methanediamine series consists of structural isomers where two nitrophenyl groups are attached to the nitrogen atoms of a methanediamine core. The position of the nitro group on the phenyl rings (ortho, meta, or para) defines the specific isomer and significantly influences its properties.
The para-isomer, N,N'-bis(4-nitrophenyl)methanediamine, is a well-documented organic compound. evitachem.com Its synthesis typically involves the reaction of 4-nitroaniline (B120555) with formaldehyde, often in a solvent like methanol (B129727) or ethanol (B145695). evitachem.com This isomer is classified as an aromatic diamine and has potential applications in materials science, for example in the development of polymers or dyes, and as an intermediate in pharmaceutical development. evitachem.com The reactivity of these compounds is strongly affected by the electron-withdrawing nature of the nitro groups. evitachem.com A notable application for a related compound is the use of poly 2-acryloyl-N,N'-bis (4-nitrophenyl) propandiamide as an effective stabilizer for nitrocellulose. nih.gov The nitro groups on these types of compounds can be chemically reduced to form the corresponding amino groups, yielding different derivatives with unique properties and applications. evitachem.com
In contrast, the ortho-isomer, N,N'-Bis-(2-nitro-phenyl)-methanediamine, is the primary subject of this article. Its distinct stereochemistry, with the nitro groups positioned adjacent to the point of attachment to the diamine bridge, suggests potentially different reactivity, coordination properties, and applications compared to its para-counterpart.
Current Research Landscape and Gaps
While the synthesis and applications of the 4-nitro isomer are described in chemical literature, detailed research findings specifically for this compound are less prevalent. evitachem.com Research on related structures provides some context. For instance, the compound bis(2-nitrophenyl)methane, which features a direct methylene bridge between the rings instead of a diamine bridge, has been studied as a synthetic intermediate. researchgate.netnih.gov This related molecule is a precursor in a two-step synthesis to produce 2,2'-methylenedianiline (B1346816) (2,2'-MDA). nih.gov The study of such intermediates is often driven by their relevance as by-products in industrial manufacturing processes, such as the production of 4,4'-MDA for polyurethane foams. nih.gov
A significant gap in the current research landscape is the lack of comprehensive studies on the synthesis, structural characterization (such as X-ray crystallography), and reactivity of this compound. While its properties can be predicted computationally, empirical data on its chemical behavior and potential as a precursor for novel ligands, polymers, or specialized organic materials remains an area ripe for exploration.
Properties of this compound
The following table summarizes key identifiers and computed properties for the title compound.
| Property | Value | Source |
| Chemical Name | This compound | echemi.com |
| CAS Number | 17465-20-2 | echemi.comsigmaaldrich.com |
| Molecular Formula | C₁₃H₁₂N₄O₄ | echemi.comuni.lu |
| Molecular Weight | 288.26 g/mol | echemi.com |
| Monoisotopic Mass | 288.08585 Da | uni.lu |
| Topological Polar Surface Area (PSA) | 116 Ų | echemi.com |
| XLogP3 (Predicted) | 4.4 | echemi.com |
| Hydrogen Bond Donor Count | 2 | echemi.com |
| Hydrogen Bond Acceptor Count | 6 | echemi.com |
| SMILES | C1=CC=C(C(=C1)NCNC2=CC=CC=C2N+[O-])N+[O-] | uni.lu |
| InChI | InChI=1S/C13H12N4O4/c18-16(19)12-7-3-1-5-10(12)14-9-15-11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2 | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
N,N'-bis(2-nitrophenyl)methanediamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-16(19)12-7-3-1-5-10(12)14-9-15-11-6-2-4-8-13(11)17(20)21/h1-8,14-15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXFILQCDRVMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938542 | |
| Record name | N,N'-Bis(2-nitrophenyl)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17465-20-2 | |
| Record name | NSC38046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(2-nitrophenyl)methanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10938542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17465-20-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Precursor Chemistry
Direct Synthesis Approaches for N,N'-Bis-(2-nitro-phenyl)-methanediamine
The synthesis of this compound presents unique challenges, primarily due to the steric hindrance and electronic effects of the nitro group at the ortho position. While specific, detailed experimental procedures for its direct synthesis are not extensively documented in readily available literature, the general approach involves the condensation of 2-nitroaniline (B44862) with a formaldehyde (B43269) source.
Condensation Reactions with Formaldehyde and 2-Nitroaniline
The fundamental reaction for the formation of N,N'-bisarylmethanediamines is the condensation of an aniline (B41778) derivative with formaldehyde. This reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon of formaldehyde. In the case of 2-nitroaniline, the reaction is expected to proceed through the formation of a hydroxymethyl intermediate, which then reacts with a second molecule of 2-nitroaniline to yield the final product.
The reaction mechanism is influenced by the presence of the ortho-nitro group, which can affect the nucleophilicity of the amine and potentially participate in intramolecular hydrogen bonding. Due to intramolecular hydrogen bonding between the amino and nitro groups, 2-nitroaniline may be less reactive in forming Schiff bases compared to its isomers. researchgate.net
Acid-Catalyzed Cyclocondensation Techniques
Acid catalysis can be employed to promote the condensation reaction between anilines and formaldehyde. While specific conditions for the acid-catalyzed cyclocondensation leading to this compound are not explicitly detailed, related reactions with other isomers suggest the feasibility of this approach. For instance, the acid-catalyzed cyclocondensation of N,N'-bis(4-nitrophenyl)methanediamine with aqueous formaldehyde has been reported to yield 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine, indicating that the initial methanediamine (B1196670) is a stable intermediate in this process.
Synthesis of Related Bis(nitrophenyl)methanediamines
The synthesis of the 3-nitro and 4-nitro isomers of bis(nitrophenyl)methanediamine is more extensively documented, providing valuable insights into the general synthetic strategies for this class of compounds.
Synthetic Strategies for N,N'-Bis-(3-nitro-phenyl)-methanediamine
The synthesis of N,N'-Bis-(3-nitro-phenyl)-methanediamine can be achieved through the reaction of 3-nitroaniline (B104315) with formaldehyde. One reported method involves the treatment of 2-amino-5-aryl-1,3,4-thiadiazole with an aniline in the presence of formaldehyde to obtain related methanediamine structures. orgsyn.org This suggests a general pathway where an amine is reacted with formaldehyde to link two aromatic rings. The compound is described as a yellow crystalline solid and is used as a chemical intermediate. rsc.org
Synthetic Strategies for N,N'-Bis-(4-nitro-phenyl)-methanediamine
The synthesis of N,N'-Bis-(4-nitro-phenyl)-methanediamine is well-documented and typically involves the reaction of 4-nitroaniline (B120555) with formaldehyde. evitachem.com The reaction is often carried out in a solvent such as methanol (B129727) or ethanol (B145695) at controlled temperatures, generally below 50°C. evitachem.com Both acidic and basic catalysts can be used to facilitate the formation of the methylene (B1212753) bridge. evitachem.com The reaction mechanism involves the nucleophilic attack of the amine groups on formaldehyde, leading to the formation of the methylene-linked bis(4-nitrophenyl) derivative. evitachem.com Purification is commonly achieved through recrystallization or chromatography. evitachem.com
| Reactants | Catalyst/Solvent | Product | Reference |
| 4-Nitroaniline, Formaldehyde | Acidic or basic / Methanol or Ethanol | N,N'-Bis-(4-nitro-phenyl)-methanediamine | evitachem.com |
Precursor and Intermediate Synthesis
The primary precursor for the synthesis of this compound is 2-nitroaniline. Several methods for the synthesis of 2-nitroaniline have been reported.
A common industrial method involves the reaction of 2-nitrochlorobenzene with ammonia. Another approach is the nitration of aniline. However, direct nitration of aniline is often inefficient as it can lead to the formation of anilinium ions. To circumvent this, the amino group of aniline is typically protected, for example, by acetylation to form acetanilide (B955). Nitration of acetanilide followed by hydrolysis of the acetyl group yields 2-nitroaniline. Sulfonation can also be used to block the para-position, directing nitration to the ortho-position. A reported procedure for the synthesis of 2-nitroaniline involves the hydrolysis of o-nitroaniline-p-sulfonic acid using sulfuric acid. nih.gov
| Precursor | Reagents | Product | Reference |
| o-Nitroaniline-p-sulfonic acid | Sulfuric acid, Water | 2-Nitroaniline | nih.gov |
An alternative approach to a related dinitro compound, bis(2-nitrophenyl)methane, involves a Suzuki reaction between 2-nitrophenylboronic acid and 2-nitrobenzylbromide, catalyzed by a palladium complex. nih.gov This method, however, results in a carbon-carbon linkage between the aromatic rings, not the N-C-N linkage of the target compound.
Suzuki Coupling Approaches in Dinitrodiphenylmethane Synthesis
The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of biaryls and substituted biphenyls. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. nih.govresearchgate.net
In the context of synthesizing precursors to diaminodiphenylmethanes, the Suzuki reaction has been successfully employed to create 2,2'-dinitrodiphenylmethane. This is achieved by coupling a 2-nitrophenylboronic acid with a 2-nitrobenzyl halide. google.com This method offers a direct route to the dinitrodiphenylmethane skeleton, which is a key structural component.
A reported synthesis of 2,2'-dinitrodiphenylmethane involves the reaction of 2-nitrophenylboronic acid and 2-nitrobenzyl bromide. google.com The reaction is catalyzed by a palladium complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base such as potassium carbonate. google.com The choice of solvent is also critical, with a mixture of tetrahydrofuran (B95107) (THF) and water being effective. google.com
Table 1: Reaction Conditions for Suzuki Cross-Coupling Synthesis of 2,2'-Dinitrodiphenylmethane google.com
| Parameter | Condition | Role |
|---|---|---|
| Organoboron Reagent | 2-Nitrophenylboronic acid | Source of one nitrophenyl group |
| Organohalide | 2-Nitrobenzyl bromide | Source of the second nitrophenylmethyl group |
| Catalyst | Pd(PPh₃)₄ | Facilitates the cross-coupling reaction |
| Base | Potassium Carbonate (K₂CO₃) | Activates the boronic acid for transmetalation |
| Solvent System | Tetrahydrofuran (THF) / Water | Provides a medium for the reaction |
| Temperature | Reflux | Provides energy to overcome activation barriers |
This approach highlights the utility of the Suzuki reaction in constructing sterically hindered and electronically complex molecules like 2,2'-dinitrodiphenylmethane, which can then be further functionalized.
Catalytic Reduction of Nitro Groups to Amine Functionalities
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. rsc.org These amines are valuable intermediates in the production of a wide array of chemicals, including dyes, pharmaceuticals, and polymers. rsc.org A variety of methods exist for this reduction, with catalytic hydrogenation being one of the most common and efficient. researchgate.netresearchgate.net
This process is directly relevant to the synthesis of diaminodiphenylmethane from dinitrodiphenylmethane. The two nitro groups on the precursor molecule can be reduced to amine functionalities, yielding the corresponding diamine. google.com
Commonly used catalytic systems for the reduction of nitroarenes include:
Raney Nickel: A versatile and cost-effective catalyst, often used with hydrogen gas. researchgate.netnih.gov
Palladium on Carbon (Pd/C): A highly active catalyst for hydrogenation, effective under various conditions and with different hydrogen sources like hydrogen gas, or transfer hydrogenation agents like formic acid or ammonium (B1175870) formate. nih.gov
Platinum-based Catalysts: Such as platinum(IV) oxide, these are also highly effective for nitro group reductions. researchgate.net
Iron in Acidic Media: A classical method for nitro group reduction. researchgate.net
Sodium Borohydride (NaBH₄): Often used in the presence of a catalyst, such as Ag/TiO₂, for the chemoselective reduction of nitroarenes. nih.gov
Table 2: Selected Catalytic Systems for Nitroarene Reduction
| Catalyst | Reducing Agent | Typical Solvent | Reference |
|---|---|---|---|
| Raney Nickel | Hydrogen (H₂) | Methanol or Ethanol | researchgate.netnih.gov |
| Palladium on Carbon (Pd/C) | Hydrogen (H₂) or Ammonium Formate | Ethanol or Water | nih.gov |
| Platinum(IV) Oxide (PtO₂) | Hydrogen (H₂) | Various organic solvents | researchgate.net |
| Iron (Fe) | Acetic Acid | Acetic Acid/Water | researchgate.net |
| Ag/TiO₂ | Sodium Borohydride (NaBH₄) | Not specified | nih.gov |
The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity, minimizing side reactions.
Mechanistic Considerations in Synthesis
Understanding the mechanisms of the synthetic steps is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of diaminodiphenylmethane via the Suzuki coupling and subsequent nitro reduction involves two distinct and well-studied mechanistic pathways.
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The organohalide (e.g., 2-nitrobenzyl bromide) adds to the palladium(0) catalyst to form a palladium(II) species. researchgate.net
Transmetalation: The organic group from the organoboron reagent (e.g., 2-nitrophenylboronic acid, activated by a base) is transferred to the palladium(II) complex, displacing the halide. researchgate.net
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (e.g., 2,2'-dinitrodiphenylmethane), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
The catalytic reduction of nitro groups to amines is a more complex process that can proceed through several intermediates. nih.gov When using catalytic hydrogenation, the general mechanism involves the stepwise reduction of the nitro group on the surface of the catalyst. The reaction pathway typically includes the formation of nitroso and hydroxylamine (B1172632) intermediates. researchgate.net
A proposed general mechanism for the reduction of nitroarenes involves the following steps: Nitroarene → Nitrosoarene → N-Arylhydroxylamine → Arylamine researchgate.net
In the context of a one-pot reductive amination of a nitroarene with an aldehyde, the nitro group is first hydrogenated to the corresponding amine. This amine then undergoes condensation with the aldehyde to form an imine, which is subsequently hydrogenated to yield a secondary amine. researchgate.net This one-pot approach offers an efficient route to N-substituted amines, preventing the need for intermediate isolation and purification. researchgate.net
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental in confirming the chemical structure, identifying functional groups, and determining the molecular weight of N,N'-bis-(2-nitro-phenyl)-methanediamine.
Table 1: ¹³C NMR Spectral Data for N,N'-bis(3-nitrophenyl)methanediamine spectrabase.com
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not explicitly provided in search results | Aromatic Carbons |
| Data not explicitly provided in search results | Methylene (B1212753) Carbon (-CH₂-) |
For this compound, the signals in the ¹H and ¹³C NMR spectra would be expected to show a complex pattern in the aromatic region due to the ortho-nitro substitution, which influences the electronic environment of the neighboring protons and carbons. The methylene bridge protons would likely appear as a triplet due to coupling with the two adjacent N-H protons, which themselves would appear as a broad signal.
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within a molecule. The IR spectrum of N,N'-bis-(nitrophenyl)-methanediamines is characterized by the presence of N-H, C-H, C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. A vapor phase IR spectrum is available for N,N'-bis(3-nitrophenyl)methanediamine spectrabase.com.
Key vibrational modes anticipated for this compound include:
N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicating the secondary amine groups.
Aromatic C-H Stretching: Found just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene bridge (-CH₂-) would show stretching vibrations in the 2850-2960 cm⁻¹ region.
N-O Asymmetric and Symmetric Stretching: The nitro group (NO₂) gives rise to two strong and characteristic absorption bands. The asymmetric stretch typically appears in the 1500-1560 cm⁻¹ range, and the symmetric stretch is observed between 1300-1370 cm⁻¹.
C=C Aromatic Ring Stretching: These vibrations occur in the 1450-1600 cm⁻¹ region.
N-H Bending: This mode is typically seen around 1550-1650 cm⁻¹.
Table 2: General IR Absorption Ranges for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Secondary Amine (N-H) | Bend | 1550 - 1650 |
| Aromatic C-H | Stretch | > 3000 |
| Methylene (-CH₂-) | Stretch | 2850 - 2960 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
Mass spectrometry is employed to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula for this compound is C₁₃H₁₂N₄O₄, corresponding to a monoisotopic mass of 288.08585 Da uni.lu.
While experimental mass spectra for the 2-nitro isomer are not detailed, predicted collision cross-section (CCS) values for various adducts have been calculated, providing theoretical data for its identification uni.lu. The fragmentation of aromatic nitro compounds typically involves the loss of NO₂ (46 Da) and NO (30 Da) fragments. A key fragmentation pathway for this compound would likely involve the cleavage of the C-N bonds of the diamine bridge, leading to fragments corresponding to the nitrophenylamine cation.
Table 3: Predicted Mass Spectrometry Data for this compound uni.lu
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 289.09313 |
| [M+Na]⁺ | 311.07507 |
| [M-H]⁻ | 287.07857 |
A gas chromatography-mass spectrometry (GC-MS) spectrum is available for the related compound N,N'-bis(3-nitrophenyl)methanediamine, confirming its molecular weight and fragmentation behavior spectrabase.com.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the nitrophenyl aromatic systems. The presence of the nitro groups, which are strong chromophores, and the amine functionalities, which act as auxochromes, will influence the position and intensity of the absorption maxima (λmax). The electronic transitions in similar nitrophenyl compounds typically occur in the UV and near-visible regions of the spectrum.
X-ray Crystallographic Investigations
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation.
While the crystal structure for this compound has not been reported, the structure of N,N'-bis(3-nitrophenyl)methanediamine has been determined, offering valuable insights into the conformational preferences of this family of compounds researchgate.net.
In the crystal structure of N,N'-bis(3-nitrophenyl)methanediamine, the molecule lies on a crystallographic twofold axis researchgate.net. The 3-nitroanilino fragment is essentially planar. A key conformational feature is that the C-N-C-N-C fragment adopts a nearly perpendicular/perpendicular conformation, with C-N-C-N torsion angles of 81.18° researchgate.net. This conformation is controlled by a pair of adjacent anomeric interactions, a phenomenon where a lone pair on an atom (in this case, nitrogen) donates electron density into an adjacent antibonding σ* orbital (the C-N bond) researchgate.net. This study was the first to demonstrate two anomeric effects existing in one N-C-N unit researchgate.net.
The crystal packing is stabilized by intermolecular hydrogen bonds, with molecules linked into complex sheets via one N-H···O and two C-H···O interactions researchgate.net.
For comparison, the crystal structure of a related but different compound, bis(2-nitrophenyl)methane, shows that its two benzene (B151609) rings are nearly perpendicular to each other, with a dihedral angle of 87.72° nih.gov. The nitro groups in this molecule are twisted relative to their attached benzene rings by 16.64° and 28.02° nih.gov. This significant twist is a common feature in ortho-substituted phenyl rings due to steric hindrance. It is highly probable that the 2-nitrophenyl groups in this compound would also exhibit a significant twist from the plane of the C-N-C bridge to minimize steric repulsion between the nitro groups and the diamine moiety.
Table 4: Key Crystallographic and Conformational Data for N,N'-bis(3-nitrophenyl)methanediamine researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Not specified in search results |
| Space Group | Not specified in search results |
| C-N-C-N Torsion Angle | 81.18 (18)° |
| Key Interactions | Anomeric effects, N-H···O and C-H···O hydrogen bonds |
Analysis of Torsion Angles and Dihedral Angles
The three-dimensional arrangement of this compound is significantly influenced by the spatial orientation of its constituent parts. While crystallographic data for the titular compound is not extensively detailed in the available literature, analysis of closely related structures provides valuable insights. For the isomeric compound, N,N'-bis(3-nitrophenyl)methanediamine, the C-N-C-N-C fragment adopts a conformation described as nearly perpendicular/perpendicular. researchgate.netnih.gov This is quantified by C-N-C-N torsion angles of approximately 81.18°. researchgate.netnih.gov This specific arrangement is a direct consequence of stabilizing electronic interactions within the molecule. researchgate.netnih.gov
| Compound | Angles Measured | Value (°) |
|---|---|---|
| N,N'-bis(3-nitrophenyl)methanediamine | C-N-C-N Torsion Angle | 81.18 |
| bis(2-nitrophenyl)methane | Dihedral Angle (Nitro Group 1 - Benzene Ring 1) | 16.64 |
| Dihedral Angle (Nitro Group 2 - Benzene Ring 2) | 28.02 | |
| Dihedral Angle (Benzene Ring 1 - Benzene Ring 2) | 87.72 |
Anomeric Effects in the Diamine Linkage
The conformation of the diamine linkage in this compound is subject to stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring or chain to favor a gauche or axial orientation over an anti-periplanar or equatorial one, a preference that cannot be explained by steric hindrance alone. wikipedia.org This phenomenon is attributed to a stabilizing interaction between a lone pair of electrons on one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond, where X is another heteroatom. wikipedia.org
In the case of N,N'-bis(3-nitrophenyl)methanediamine, the nearly perpendicular conformation of the C-N-C-N-C fragment is controlled by a pair of adjacent anomeric interactions. researchgate.netnih.gov This has been described as the first demonstration of two anomeric effects existing in a single N-C-N unit. researchgate.netnih.gov This "double anomeric effect" significantly stabilizes the observed molecular geometry. researchgate.netnih.gov While the term was originally coined in carbohydrate chemistry, it is now understood as a more general preference for gauche conformations in systems with the general formula X-C-Y-C, where X and Y are heteroatoms with non-bonding electron pairs. scripps.edu
Influence of Substituent Position on Molecular Architecture
Applying these principles to this compound, the ortho positioning of the electron-withdrawing nitro groups is expected to significantly impact the electronic environment of the nitrogen atoms in the diamine bridge. This can influence the bond lengths and angles, as well as the potential for intramolecular hydrogen bonding, which in turn dictates the conformational preferences of the molecule. The steric bulk of the ortho-nitro groups would also impose constraints on the rotation around the C-N bonds, further defining the molecular architecture.
Computational Chemistry for Structural and Electronic Insights
Density Functional Theory (DFT) Calculations on Conformation and Stability
In a study of a new geminal diamine, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, the DFT/B3LYP method with the 6–311G(d,p) basis set was used to obtain optimized parameters which were then compared with experimental X-ray diffraction data. comu.edu.tr Such computational approaches could be applied to this compound to predict its most stable conformation, analyze its molecular orbital energies (such as the HOMO-LUMO gap), and generate molecular electrostatic potential maps to understand its reactivity.
| Level of Theory | Typical Application |
|---|---|
| B3LYP/6-311+G(d,p) | Determination of stability, structural, and electronic properties. nih.govresearchgate.net |
| wB97XD/Def2TZVPP | Comparative analysis of molecular properties. nih.govresearchgate.net |
| LC-wpbe/6-311(2d,2p) | Comparative analysis of molecular properties. nih.govresearchgate.net |
| DFT/B3LYP/6–311G(d,p) | Optimization of bond lengths, bond angles, and torsion angles. comu.edu.tr |
Theoretical Studies on Anomeric Interactions and Orbital Overlap
Theoretical studies are instrumental in elucidating the nature of anomeric interactions. The stabilizing effect is understood in terms of orbital overlap, specifically the interaction between the lone pair of electrons on one heteroatom (the donor) and the antibonding (σ) orbital of the bond to the other heteroatom (the acceptor). researchgate.net For this interaction to be maximal, an anti-periplanar arrangement of the donor lone pair and the acceptor σ orbital is required. wikipedia.org
In the context of N,N'-bis(3-nitrophenyl)methanediamine, theoretical calculations would be essential to quantify the energy of the "double anomeric effect" that controls the C-N-C-N-C torsion angles. researchgate.netnih.gov Such studies could involve Natural Bond Orbital (NBO) analysis to visualize and quantify the n -> σ* interactions. By calculating the stabilization energy associated with this orbital overlap, a deeper understanding of the forces governing the molecule's preferred conformation can be achieved. The anomeric effect in a series of related compounds has been shown to decrease with substituents that are less electron-withdrawing, providing evidence for the role of stabilizing orbital interactions. researchgate.net
Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks in Crystalline Structures
Hydrogen bonds are among the most significant directional forces in the crystal packing of N,N'-Bis-(2-nitro-phenyl)-methanediamine. The molecule contains both hydrogen bond donors (the N-H groups of the diamine bridge) and acceptors (the oxygen atoms of the nitro groups), facilitating the formation of extensive hydrogen-bonded networks.
In crystalline structures of compounds analogous to this compound, N—H···O hydrogen bonds are a prominent feature. For instance, in the related compound N,N'-bis-(2-nitro-phenyl)glutaramide, intermolecular amide-to-amide N—H···O hydrogen bonds link molecules into chains. Similarly, the isomer N,N'-bis(3-nitrophenyl)methanediamine features N—H···O hydrogen bonds that connect molecules into complex sheets. It is therefore highly probable that this compound also forms robust N—H···O hydrogen bonds, where the amine hydrogen atoms interact with the oxygen atoms of the nitro groups on adjacent molecules. These interactions are fundamental to the formation of stable supramolecular motifs.
π-π Stacking Interactions
The presence of two phenyl rings in this compound makes it susceptible to π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the closely related compound bis(2-nitrophenyl)methane, π–π interactions are observed between one of the benzene (B151609) groups and an inversion-related equivalent, with an interplanar separation of 3.494 (2) Å. This indicates that the phenyl rings in this compound are also likely to engage in similar stacking arrangements, contributing to the cohesion of the crystal lattice.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |
| N—H···O | N-H | O=N | - | N,N'-bis(3-nitrophenyl)methanediamine |
| C—H···O | C-H | O=N | - | N,N'-bis(3-nitrophenyl)methanediamine |
| π–π stacking | Phenyl ring | Phenyl ring | 3.494 | Bis(2-nitrophenyl)methane |
| N···O | N (nitro) | O (nitro) | 2.981 | Bis(2-nitrophenyl)methane |
| C···O | C (phenyl) | O (nitro) | 3.060 | Bis(2-nitrophenyl)methane |
Formation of Supramolecular Motifs and Frameworks
The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular motifs and, ultimately, a three-dimensional framework. In N,N'-bis(3-nitrophenyl)methanediamine, the combination of one N—H···O and two C—H···O hydrogen bonds results in the formation of complex sheets. It is plausible that this compound assembles in a similar fashion, with hydrogen bonds creating two-dimensional networks that are further stacked and interlinked by π-π interactions and other weak contacts to form a stable crystalline solid.
Design Principles for Supramolecular Architectures
The principles governing the design of supramolecular architectures are rooted in the understanding and strategic use of non-covalent interactions. For molecules like this compound, the predictable nature of hydrogen bonding and π-π stacking allows for a degree of control over the resulting solid-state structure. The specific placement of functional groups, such as the ortho-nitro substituents, influences the geometry of the molecule and the accessibility of its hydrogen bond donors and acceptors. This, in turn, dictates the preferred supramolecular motifs. The study of related compounds, such as N,N'-bis(4-nitrophenyl)methanediamine, which has been investigated for its potential in materials science, underscores the importance of understanding these intermolecular forces for the rational design of functional molecular crystals.
Reactivity and Derivatization Studies
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of the reactivity profile of N,N'-bisarylmethanediamines, enabling the synthesis of various nitrogen-containing heterocyclic systems. The specific outcome of these reactions is often dictated by the nature of the reactants, the catalyst, and the substitution pattern on the aryl rings.
The acid-catalyzed cyclocondensation of N,N'-bisarylmethanediamines with aqueous formaldehyde (B43269) is a well-established method for synthesizing 1,3,5-triaryl-1,3,5-hexahydrotriazines. mdpi.comresearchgate.netbohrium.com Research on N,N'-bis(4-nitrophenyl)methanediamine, a structural isomer of the title compound, demonstrates that these substrates readily undergo this transformation. mdpi.com The reaction typically proceeds in good yields when conducted in a suitable solvent, such as acetonitrile (B52724), under reflux conditions with an acid catalyst like formic acid. mdpi.comresearchgate.net
The presence of electron-withdrawing groups, such as the nitro group on the aromatic rings, is a key factor that favors the formation of the 1,3,5-triaryl-1,3,5-hexahydrotriazine ring system. bohrium.com The reaction involves the condensation of the N,N'-bisarylmethanediamine with an additional molecule of formaldehyde. researchgate.net
| Reactant (N,N'-Bisarylmethanediamine) | Carbonyl Source | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| N,N'-Bis(4-nitrophenyl)methanediamine | Aqueous Formaldehyde | Formic Acid | Acetonitrile | Reflux | 1,3,5-Tris(4-nitrophenyl)-1,3,5-hexahydrotriazine | Good | mdpi.com |
| N,N'-Bis(2-pyrimidinyl)methanediamine | Aqueous Formaldehyde | Formic Acid | Acetonitrile | Reflux | 1,3,5-Tris(2-pyrimidinyl)-1,3,5-hexahydrotriazine | 85% | mdpi.com |
| N,N'-Bis(2-pyrazinyl)methanediamine | Aqueous Formaldehyde | Formic Acid | Acetonitrile | Reflux | 1,3,5-Tris(2-pyrazinyl)-1,3,5-hexahydrotriazine | 81% | mdpi.com |
Direct synthesis of imidazolidine-2,4-diones from N,N'-Bis-(2-nitro-phenyl)-methanediamine is not prominently featured in the surveyed literature. However, established synthetic routes to the imidazolidine-2,4-dione (hydantoin) core suggest a plausible, albeit indirect, pathway. General methods for hydantoin (B18101) synthesis often involve the reaction of an amino acid with an isocyanate or the cyclization of an N-acylamino acid derivative. nih.govresearchgate.net
A potential route starting from the diamine could involve its hydrolysis to the corresponding 2-nitroaniline (B44862). This intermediate could then be reacted with a two-carbon electrophile suitable for forming the dione (B5365651) ring structure. For instance, reaction with oxalyl chloride would form an oxamide, a precursor that could potentially be cyclized. The existence of related compounds like N,N'-Bis(4-chloro-3-nitrophenyl)oxamide supports the feasibility of forming such diamide (B1670390) intermediates from aniline (B41778) precursors. sigmaaldrich.com This proposed pathway remains speculative for the title compound and would require experimental validation.
The reaction between N,N'-bisarylmethanediamines and formaldehyde can lead to different heterocyclic systems depending on the nature of the aryl substituent. While electron-withdrawing groups favor the formation of hexahydrotriazines, substrates with less-deactivated or electron-donating aryl groups can yield larger ring systems. bohrium.com
A notable example is the reaction of N,N'-bisphenylmethanediamine, the non-nitrated analogue of the title compound, with aqueous formaldehyde. This reaction, carried out in refluxing acetonitrile with an acid catalyst, surprisingly leads to the rapid formation of 1,3,5,7-tetraphenyltetrazocine in high yield. mdpi.com This product is an eight-membered ring containing four nitrogen and four carbon atoms. This highlights a significant shift in reactivity based on the electronic properties of the aryl substituent.
| Reactant (N,N'-Bisarylmethanediamine) | Carbonyl Source | Catalyst | Solvent | Conditions | Product | Yield | Reference |
| N,N'-Bisphenylmethanediamine | Aqueous Formaldehyde | Formic Acid | Acetonitrile | Reflux or Room Temp. | 1,3,5,7-Tetraphenyltetrazocine | High | mdpi.com |
Reactions with Carbonyl Compounds
The primary documented reaction of this compound and its analogs with carbonyl compounds involves formaldehyde, as detailed in the formation of hexahydrotriazines (Section 5.1.1). mdpi.comevitachem.com The methylene (B1212753) bridge of the diamine is relatively stable, but the secondary amine groups remain reactive towards electrophilic carbonyl carbons, particularly in the presence of an acid catalyst.
Research on the related N,N'-bisphenylmethanediamine shows that reactions with other aldehydes can be less straightforward. While the reaction with formaldehyde readily yields the tetrazocine product, reactions with other aldehydes were reported to fail in producing easily recognizable products, with the exception of glyoxal (B1671930). The reaction with a 40% aqueous solution of glyoxal in the presence of formic acid at room temperature afforded a specific, though not fully detailed, compound. bohrium.com This suggests that the reactivity of the diamine with carbonyl compounds is highly dependent on the structure of the carbonyl partner.
Acid-Catalyzed Transformations
This compound is susceptible to several transformations under acidic conditions, owing to the basicity of the nitrogen atoms.
The most significant acid-catalyzed transformation is the cyclocondensation with formaldehyde to produce hexahydrotriazines, where a catalyst such as formic acid is essential for the reaction to proceed. mdpi.combohrium.com The proposed mechanism involves the protonation of the diamine and formaldehyde, facilitating nucleophilic attack and subsequent cyclization.
For the related isomer, N,N'-bis(4-nitrophenyl)methanediamine, another potential reaction under acidic conditions is diazotization. evitachem.com This process would involve the reaction of the secondary amine groups with a source of nitrous acid (typically generated in situ from a nitrite (B80452) salt and a strong acid) to form diazonium salts. These salts are highly versatile intermediates in organic synthesis, capable of undergoing a wide range of substitution reactions. evitachem.com
Applications in Ligand Synthesis for Coordination Chemistry
While specific coordination complexes of this compound are not widely reported, the molecule possesses structural features that are highly relevant to ligand design. The diamine moiety provides two nitrogen donor atoms capable of chelating to a metal center, and the nitrophenyl groups can influence the electronic properties and steric environment of the resulting complex. evitachem.com The potential for this class of compounds to act as ligands is recognized. evitachem.com
The broader family of N,N'-diaryl diamines serves as a platform for constructing sophisticated ligands. For example, the related N,N′-bis(3,5-di-tert-butyl-2-hydroxy-phenyl)-1,2-phenylenediamine is a well-known redox-non-innocent ligand capable of coordinating with a wide array of transition metals, including Ti, Zr, V, Mo, W, Mn, Fe, and Co, to form complexes with interesting magnetic and electrochemical properties. mdpi.comnih.gov
Schiff Base Formation
The primary amine groups of analogous aromatic diamines are known to readily undergo condensation reactions with aldehydes to form Schiff bases, which are compounds containing an imine or azomethine (C=N) group. researchgate.netresearchgate.net While direct studies on this compound are not prevalent, its structural similarity to compounds like 4-nitro-orthophenylenediamine and 4,4'-methylenedianiline (B154101) allows for well-founded predictions of its reactivity. researchgate.netresearchgate.net
The reaction involves the nucleophilic attack of the diamine's nitrogen atoms on the carbonyl carbon of an aldehyde, followed by dehydration, to yield a di-imine. The presence of electron-withdrawing nitro groups can influence the reactivity of the amine groups. Research on similar compounds, such as 4-nitro-o-phenylenediamine, has shown successful condensation with various aldehydes, including benzaldehyde (B42025) and its derivatives, in an alcohol medium to form the corresponding Schiff base derivatives. researchgate.net Similarly, Schiff bases of 4,4'-methylenedianiline have been prepared with aldehydes like 2-bromobenzaldehyde (B122850) and 4-methoxybenzaldehyde. researchgate.net These reactions typically yield stable, often colored, crystalline products. The formation of the imine group can be confirmed spectroscopically, with characteristic signals appearing in FT-IR (around 1604-1608 cm⁻¹) and NMR spectra. researchgate.net
Table 1: Potential Reactants for Schiff Base Formation
| Reactant Class | Example Reactant | Expected Product Type |
|---|---|---|
| Aromatic Aldehydes | Benzaldehyde | N,N'-Bis(benzylidene)-N,N'-bis(2-nitrophenyl)methanediamine derivative |
| Substituted Aldehydes | Salicylaldehyde | Di-imine with hydroxyl-substituted phenyl groups |
| Heterocyclic Aldehydes | 2-Pyridinecarboxaldehyde | Di-imine with pyridyl functional groups |
Coordination Polymer Network Formation
There is a lack of specific research detailing the formation of coordination polymers using this compound as a ligand. However, the chemistry of related molecules suggests potential pathways and challenges. The secondary amine groups in the molecule's backbone present potential sites for coordination with metal ions. nih.gov Schiff bases derived from similar diamines, like 4,4'-diaminodiphenylmethane, are known to form stable metal (II) complexes with ions such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netresearchgate.net In these cases, coordination typically involves the nitrogen atoms of the imine groups formed in a prior Schiff base reaction. researchgate.net
For this compound itself to act as a ligand, the two amine nitrogens could potentially bridge metal centers. However, the bulky 2-nitrophenyl groups would likely cause significant steric hindrance, possibly preventing the formation of stable, extended polymer networks. The nitro groups themselves are generally poor coordinators. Studies on other ligands, such as 2,5-diamino-1,4-benzenedithiol, show that amino groups can successfully coordinate with transition metals to form coordination polymers. rsc.org Therefore, while theoretically possible, the successful synthesis of a coordination polymer from this compound would depend heavily on the choice of metal ion and reaction conditions to overcome steric challenges.
Table 2: Potential for Coordination
| Component | Role | Comments |
|---|---|---|
| This compound | Ligand | Amine groups act as potential donor sites. Steric hindrance is a significant factor. |
| Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) | Node | Could coordinate with nitrogen atoms to form a network. |
| Solvent | Reaction Medium | Solubility and coordination environment are critical for network formation. |
Derivatization for Analytical Applications
Specific studies detailing the derivatization of this compound for the purpose of enhancing its analytical detection are not available in the current literature. This compound is more commonly regarded as a chemical intermediate rather than a target analyte for routine analysis. sigmaaldrich.comnih.gov
For context, analytical methods have been developed for its non-nitrated analogue, 4,4'-diaminodiphenylmethane (MDA), particularly for biological monitoring. nih.gov A sensitive gas chromatography-mass spectrometry (GC-MS) method has been established for the determination of MDA and its substituted analogues in urine. nih.gov This method quantifies the analyte and its conjugates without a preliminary chemical derivatization step to alter its structure for detection. nih.gov Furthermore, 4,4'-diaminodiphenylmethane is available as an analytical standard for quantification in various sample types using techniques like GC-MS and high-performance liquid chromatography (HPLC). sigmaaldrich.com These approaches focus on direct detection, highlighting that for this class of compounds, derivatization is not always a required step for analysis.
Advanced Applications in Materials Science
Exploration as Piezoelectric Materials (Based on Analogous Compounds)
While N,N'-Bis-(2-nitro-phenyl)-methanediamine has not been extensively characterized for its piezoelectric properties, its structure is highly analogous to other nitroaniline derivatives that are known to exhibit significant piezoelectric effects. nih.gov The potential for piezoelectricity in such organic molecules arises from a "push-pull" electronic structure (D-π-A), where an electron-donor group (the amine) and an electron-acceptor group (the nitro group) are attached to a π-conjugated system (the benzene (B151609) ring). nih.gov This arrangement creates a large molecular dipole moment. If the molecules crystallize in a non-centrosymmetric space group, a net macroscopic polarization can be induced by mechanical stress, resulting in a piezoelectric response.
A classic example is meta-nitroaniline (m-NA), which contains the same core functional groups. Unlike its para-isomer (p-NA) that crystallizes in a centrosymmetric group and is thus not piezoelectric, m-NA crystallizes in the acentric point group mm2. nih.gov This structural arrangement allows it to exhibit one of the largest bulk piezoelectric coefficients measured for a molecular crystal. nih.gov Studies have shown its piezoelectric coefficients are an order of magnitude greater than some conventional inorganic materials like zinc oxide (ZnO) and lithium niobate (LiNbO₃). nih.govresearchgate.net
Another relevant analogue is N,N'-bis(4-nitrophenyl)methanediamine (BPNA), the para-isomer of the subject compound, which has been noted as a promising candidate among single-component organic crystals for piezoelectric applications. chemrxiv.org The combination of high molecular dipole moments with the potential for forming acentric crystal structures through hydrogen bonding and other noncovalent interactions suggests that this compound warrants investigation in the search for new, flexible, and lightweight piezoelectric materials. nih.govchemrxiv.org
Table 1: Comparison of Piezoelectric Coefficients for Analogous and Conventional Materials
| Compound | Type | Piezoelectric Coefficient | Citation |
|---|---|---|---|
| meta-Nitroaniline (m-NA) | Organic Molecular Crystal | d₃₁ = 31 pm/V (or pC/N) | nih.gov |
| N,N-Dimethyl-4-nitroaniline (NNDM4NA) | Organic Nanocrystal | d_eff ≈ 147 pm/V (or pC/N) | nih.gov |
| Zinc Oxide (ZnO) | Inorganic Ceramic | d₃₃ ≈ 12.4 pm/V | nih.gov |
Role as Building Blocks for Polymeric Materials
This compound serves as a valuable, though specialized, building block for the synthesis of advanced polymeric materials. Its direct use in polymerization is uncommon; instead, it functions as a precursor that can be chemically modified to create a highly reactive monomer.
The most significant pathway involves the chemical reduction of the two nitro groups (–NO₂) to primary amino groups (–NH₂). evitachem.comnih.gov This reaction, typically achieved through methods like catalytic hydrogenation, converts this compound into its corresponding tetra-amine derivative, N,N'-bis(2-aminophenyl)methanediamine. nih.govsavemyexams.com The resulting molecule possesses four reactive amine sites, making it a versatile monomer for step-growth polymerization.
This tetra-functional monomer can be reacted with other bifunctional monomers, such as dianhydrides or diisocyanates, to create high-performance polymers. For instance, its reaction with aromatic dianhydrides would lead to the formation of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. This process is analogous to the use of other aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA) in producing polyurethanes and epoxy resins. nih.gov The flexible methylene (B1212753) bridge (–CH₂–) in the backbone of the resulting polymer can impart improved solubility and processability compared to more rigid structures.
Table 2: Polymerization Potential of Derived Monomer
| Precursor Compound | Functional Groups | Derived Monomer | Reactive Co-monomer | Resulting Polymer Class |
|---|---|---|---|---|
| This compound | 2x Secondary Amine, 2x Nitro | N,N'-bis(2-aminophenyl)methanediamine | Dianhydrides | Polyimides |
| Diisocyanates | Polyureas |
Potential in Opto-electronic and Photonic Applications
The potential of this compound in opto-electronic and photonic applications is derived from the conjugated π-systems of its two nitrophenyl groups. uni.lu Nitroaromatics are a class of molecules known to be strong light absorbers with unique optical properties. escholarship.org The molecule contains two 2-nitroaniline-like chromophores, which are characterized by intramolecular charge transfer (ICT) from the electron-donating amine moiety to the electron-withdrawing nitro group. nih.govnih.gov
This ICT character is fundamental to many opto-electronic phenomena, including nonlinear optical (NLO) activity and fluorescence. nih.gov Conjugated polymers and molecules with strong ICT are often explored for applications in light-emitting devices and sensors. mdpi.comchemrxiv.org For example, the fluorescence of similar conjugated systems can be effectively quenched by certain molecules, a principle used in developing highly sensitive chemical sensors. mdpi.comresearchgate.net The mechanism often involves a photoinduced electron transfer (PET) process between the fluorophore and the analyte. researchgate.net
Although the central methylene (–CH₂–) group separates the two aromatic rings and prevents full π-conjugation along the entire molecular backbone, the presence of two distinct ICT systems within one molecule is significant. These systems can interact through space, potentially leading to unique photophysical behaviors. The study of such materials involves characterizing key opto-electronic parameters to assess their suitability for specific applications. researchgate.net
Table 3: Key Opto-electronic Properties for Materials Screening
| Property | Description | Relevance | Citation |
|---|---|---|---|
| Optical Gap (Δo) | The minimum energy required to form an exciton (B1674681) (a bound electron-hole pair). The material is transparent to light below this energy. | Determines the absorption spectrum and color of the material; crucial for photovoltaics and light-emitting diodes. | chemrxiv.orgresearchgate.net |
| Fundamental Gap | The minimum energy needed to create a non-interacting electron and hole. | Defines the intrinsic electronic properties and energy levels of the material. | chemrxiv.orgresearchgate.net |
| Exciton Binding Energy | The difference between the fundamental gap and the optical gap. | Measures the stability of the exciton. Lower binding energy facilitates charge separation in solar cells. | chemrxiv.org |
| Ionization Potential (IP) | The energy required to remove an electron from the material. | Governs the material's stability and its ability to inject charges into adjacent layers in a device. | chemrxiv.org |
| Electron Affinity (EA) | The energy released when an electron is added to the material. | Influences the material's ability to accept and transport electrons. | chemrxiv.org |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Pathways
The advancement of applications for N,N'-Bis-(2-nitro-phenyl)-methanediamine is intrinsically linked to the development of efficient and scalable synthetic routes. While the compound is commercially available, indicating that viable synthetic methods exist, detailed procedures are not widely published in academic literature. echemi.commolaid.comsigmaaldrich.comsigmaaldrich.com Future research should focus on establishing and optimizing synthetic protocols.
A promising starting point is the condensation reaction between 2-nitroaniline (B44862) and formaldehyde (B43269), analogous to the synthesis of its isomer, N,N'-bis(4-nitrophenyl)methanediamine. This reaction typically proceeds in a solvent like methanol (B129727) or ethanol (B145695) and may be catalyzed by either acids or bases to facilitate the formation of the central methylene (B1212753) bridge. evitachem.com The reaction mechanism is believed to involve the nucleophilic attack of the amine groups on the formaldehyde carbonyl, leading to the formation of the methylene-linked product. evitachem.com
Key areas for investigation in the development of new synthetic pathways include:
Catalyst Screening: A systematic study of various acid and base catalysts could identify the most effective options for improving reaction rates and yields.
Solvent Effects: Investigating a range of solvents to determine their influence on the reaction outcome and to identify more environmentally friendly alternatives.
Reaction Conditions Optimization: A thorough study of parameters such as temperature, reactant concentrations, and reaction time will be crucial for maximizing the yield and purity of the final product.
Alternative Synthetic Routes: Exploring alternative pathways, such as the multi-step synthesis used for related compounds like 2,2'-dinitrodiphenylmethane, could offer different advantages in terms of starting material availability or scalability. nih.gov
A summary of potential synthetic approaches is provided in the table below.
| Synthetic Approach | Starting Materials | Potential Catalysts | Key Areas for Optimization |
| Condensation Reaction | 2-Nitroaniline, Formaldehyde | Acids (e.g., HCl), Bases (e.g., NaOH) | Catalyst type and loading, solvent selection, temperature, reaction time |
| Multi-step Synthesis | 2-Nitrophenylboronic acid, 2-Nitrobenzyl bromide | Palladium catalysts (e.g., Pd(PPh₃)₄) | Catalyst efficiency, purification methods |
In-depth Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for controlling its reactivity and designing new applications. The nitro-Mannich reaction, also known as the aza-Henry reaction, provides a theoretical framework for understanding the formation of the β-nitroamine structure of this compound. wikipedia.org This reaction involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org
Future research should aim to elucidate the specific mechanistic details of the formation of this compound. This includes studying the role of intermediates, the influence of the ortho-nitro group on the reactivity of the amine, and the kinetics of the reaction.
Furthermore, the reactivity of the synthesized this compound itself warrants detailed investigation. Potential reactions to explore include:
Reduction of the Nitro Groups: The two nitro groups can likely be reduced to form the corresponding diamine, N,N'-bis(2-aminophenyl)methanediamine. This transformation would significantly alter the electronic and chemical properties of the molecule, opening up new avenues for its use as a building block in polymer synthesis or as a ligand in coordination chemistry. evitachem.com
Diazotization: The primary aromatic amine groups, if generated through nitro reduction, could undergo diazotization to form highly reactive diazonium salts, which are versatile intermediates in organic synthesis. evitachem.com
Systematic Exploration of Supramolecular Properties and Crystal Engineering
The arrangement of molecules in the solid state, governed by intermolecular interactions, dictates the macroscopic properties of a material. The study of the supramolecular properties and crystal engineering of this compound is a critical area for future research. Although the crystal structure of the target compound is not yet publicly available, valuable insights can be drawn from related molecules.
For instance, the crystal structure of the closely related compound, bis(2-nitrophenyl)methane, reveals the presence of weak π-interactions between the nitro groups and between the benzene (B151609) rings and nitro groups. nih.gov Additionally, π-π stacking interactions are observed. nih.gov The crystal structure of the constitutional isomer, N,N'-bis(3-nitrophenyl)methanediamine, showcases a hydrogen-bonded supramolecular motif, where molecules are linked into complex sheets through N-H···O and C-H···O hydrogen bonds. researchgate.net
A detailed investigation of the crystal structure of this compound would be highly beneficial. This could be achieved through single-crystal X-ray diffraction studies. The resulting data would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Hirshfeld surface analysis, as demonstrated for the related N,N'-bis-(2-nitro-phenyl)glutaramide, could be a powerful tool to visualize and quantify the intermolecular contacts, revealing the major contributions from different types of interactions, such as H···H and O···H contacts. nih.gov
The table below summarizes key crystallographic data for related compounds that can serve as a reference for future studies on this compound.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Bis(2-nitrophenyl)methane | Triclinic | P-1 | Weak π-interactions, π-π stacking | nih.gov |
| N,N'-bis(3-nitrophenyl)methanediamine | Monoclinic | C2/c | N-H···O and C-H···O hydrogen bonds | researchgate.net |
| N,N'-bis-(2-nitro-phenyl)glutaramide | Monoclinic | P2₁/c | N-H···O hydrogen bonds, H···H and O···H contacts | nih.gov |
Design and Synthesis of New Functional Materials with Tunable Properties
A primary motivation for the in-depth study of this compound is its potential as a building block for novel functional materials. The presence of two nitro groups and two secondary amine functionalities in a relatively flexible molecular framework makes it an attractive candidate for various applications.
One of the most promising areas of exploration is in the field of organic piezoelectric materials. The 4-nitro isomer, N,N'-bis(4-nitrophenyl)methanediamine (BPNA), has been identified as a component in the development of flexible functional molecular materials. chemrxiv.org This suggests that single-component organic crystals of such compounds have the potential for piezoelectric applications. Future research should investigate whether this compound exhibits similar or enhanced piezoelectric properties.
The design and synthesis of new functional materials based on this compound could involve:
Polymer Synthesis: The diamine derivative, obtained after the reduction of the nitro groups, could be used as a monomer for the synthesis of polyamides, polyimides, or other high-performance polymers. The specific substitution pattern of the aromatic rings is expected to influence the properties of the resulting polymers.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in this compound and its derivatives can act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs. These materials could have applications in gas storage, catalysis, and sensing.
Non-linear Optical (NLO) Materials: The presence of electron-withdrawing nitro groups and electron-donating amine groups suggests that derivatives of this compound might exhibit NLO properties.
The exploration of these research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a new generation of advanced materials.
Q & A
Basic: What are the recommended safety protocols for handling N,N'-Bis-(2-nitro-phenyl)-methanediamine in laboratory settings?
Methodological Answer:
this compound requires strict safety measures due to its nitroaryl groups, which may pose hazards such as skin/eye irritation and potential toxicity. Key protocols include:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Ventilation: Use fume hoods or local exhaust systems during handling to avoid inhalation of dust or vapors .
- Storage: Store in a cool, dry, well-ventilated area away from oxidizers, as nitro compounds can decompose under reactive conditions .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid flushing into drains .
Basic: What spectroscopic and analytical methods are effective for characterizing this compound?
Methodological Answer:
Characterization should combine multiple techniques:
- Mass Spectrometry (MS): Electron ionization (EI) or photoionization (PI) can confirm molecular weight and fragmentation patterns. For example, PI-ReToF-MS was used to identify methanediamine isomers in gas-phase studies .
- NMR Spectroscopy: H and C NMR can resolve aromatic protons and nitro group effects on chemical shifts.
- X-ray Crystallography: Determines molecular geometry and confirms the presence of nitro substituents. Similar methanediamine derivatives have been analyzed using single-crystal X-ray diffraction (e.g., R factor = 0.047–0.152) .
Advanced: How can computational methods predict thermodynamic properties of this compound, and how do these compare with experimental data?
Methodological Answer:
Computational tools like Joback and Crippen group contribution methods estimate properties such as:
| Property | Predicted Value | Method | Reference |
|---|---|---|---|
| Δf H°gas (kJ/mol) | -11.47 (analog) | Joback Calculated | |
| log Poct/wat | 0.067 (analog) | Crippen Calculated | |
| Tc (K) | 499.99 (analog) | Joback Calculated |
Experimental validation requires calorimetry (e.g., bomb calorimetry for Δf H°) and gas chromatography for partition coefficients. Discrepancies may arise due to nitro group electron-withdrawing effects, which are not fully captured in group contribution models.
Advanced: What synthetic pathways are reported for nitro-substituted methanediamine derivatives, and what are the challenges in achieving high purity?
Methodological Answer:
Synthesis typically involves:
- Condensation Reactions: Reacting nitroaniline derivatives with formaldehyde or carbonyl precursors under acidic conditions. For example, bis(4-chloro-2-nitroanilino)methane is synthesized via nitroaniline and methylene bridge formation .
- Purification Challenges:
- By-Products: Nitro groups may lead to side reactions (e.g., reduction or dimerization).
- Crystallization: Use polar aprotic solvents (DMF, DMSO) for recrystallization, monitored by HPLC or TLC .
Basic: What are the stability concerns for this compound under varying conditions?
Methodological Answer:
Stability depends on:
- Thermal Stability: Avoid temperatures >100°C, as nitro compounds may decompose exothermically .
- Light Sensitivity: Store in amber glass to prevent photodegradation.
- Moisture: Hygroscopicity can lead to hydrolysis; use desiccants in storage containers .
Advanced: How do nitro substituents influence the electronic structure and reactivity of methanediamine derivatives?
Methodological Answer:
Nitro groups induce:
- Electron-Withdrawing Effects: Reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Resonance Stabilization: Nitro groups stabilize negative charges, affecting acid-base behavior (e.g., pKa shifts).
- Coordination Chemistry: Nitro groups can act as weak ligands in metal complexes, though less commonly than hydroxyl or amine groups. X-ray studies of related Schiff bases show planar geometries influenced by substituents .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for nitro-substituted methanediamines?
Methodological Answer:
Discrepancies in properties like enthalpy (Δf H°) or vapor pressure (Pvap) may arise from:
- Experimental Variability: Differences in calorimetry setups or sample purity.
- Computational Approximations: Group contribution methods (e.g., Joback) may underestimate steric effects of nitro groups.
Resolution Strategies: - Cross-validate data using multiple techniques (e.g., DSC for Δfus H° and gas-phase MS for sublimation enthalpies) .
- Apply density functional theory (DFT) for more accurate electronic structure modeling .
Basic: What are the ecological disposal considerations for this compound?
Methodological Answer:
Follow hazardous waste regulations:
- Neutralization: React with reducing agents (e.g., FeSO₄) to degrade nitro groups before disposal.
- Landfill Restrictions: Avoid environmental release due to potential bioaccumulation and toxicity to aquatic life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
